molecular formula C16H31N3O2 B8424127 Tert-butyl[3-(4-methyl-piperazin-1-yl)-cyclohexyl]-carbamate

Tert-butyl[3-(4-methyl-piperazin-1-yl)-cyclohexyl]-carbamate

Cat. No. B8424127
M. Wt: 297.44 g/mol
InChI Key: LGIFAWGAICSFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207335B2

Procedure details

8.57 ml (8.57 mmol) of a 1 M solution of lithium aluminium hydride in toluene were dissolved in 8 ml THF and at ambient temperature slowly combined with 850 mg (2.86 mmol) of product from Example 4 (J) dissolved in 2 ml THF. The reaction solution was stirred for 2 hours at 75° C. Then 1N sodium hydroxide solution and water were added.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O[C:12](=O)[NH:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH:16]([N:20]2[CH2:25][CH2:24][N:23]([CH3:26])[CH2:22][CH2:21]2)[CH2:15]1)(C)(C)C.[OH-].[Na+].O>C1(C)C=CC=CC=1.C1COCC1>[CH3:12][NH:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH:16]([N:20]2[CH2:21][CH2:22][N:23]([CH3:26])[CH2:24][CH2:25]2)[CH2:15]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
850 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CC(CCC1)N1CCN(CC1)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 2 hours at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CNC1CC(CCC1)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.